2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide
Description
2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide (IUPAC name: Pseudourea, 2-(3-hydroxypropyl)-2-thio-, monohydrobromide) is a thiopseudourea derivative characterized by a sulfur atom replacing one oxygen in the pseudourea backbone, with a 3-hydroxypropyl substituent. The compound exists as a hydrobromide salt, enhancing its solubility and stability compared to the free base.
Properties
CAS No. |
16111-14-1 |
|---|---|
Molecular Formula |
C4H11BrN2OS |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
3-hydroxypropyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H10N2OS.BrH/c5-4(6)8-3-1-2-7;/h7H,1-3H2,(H3,5,6);1H |
InChI Key |
XDNJNHFPTDYWRB-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CSC(=N)N.Br |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide consists of a thiourea core substituted at the 2-position with a 3-hydroxypropyl group, and it is isolated as a monohydrobromide salt. The presence of the hydroxypropyl side chain imparts hydrophilicity, while the thiopseudourea moiety is key for reactivity, particularly in nucleophilic addition and coordination chemistry.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide generally involves the nucleophilic substitution of a suitable precursor with thiourea derivatives, followed by salt formation with hydrobromic acid. The key steps include:
- Introduction of the 3-hydroxypropyl substituent onto the thiourea skeleton.
- Formation of the monohydrobromide salt to stabilize the compound and improve its handling and solubility.
Detailed Synthetic Routes
Route via Alkylation of Thiopseudourea
One common approach is the alkylation of thiopseudourea with a 3-hydroxypropyl halide (e.g., 3-bromopropanol or 3-chloropropanol):
-
- Thiopseudourea (free base)
- 3-Halo-1-propanol (3-bromopropanol or 3-chloropropanol)
-
- Solvent: Ethanol or aqueous ethanol
- Base: Mild base such as sodium bicarbonate or potassium carbonate to neutralize generated acid
- Temperature: Reflux conditions (60–80°C)
- Time: 6–12 hours
-
- The nucleophilic sulfur or nitrogen atom of thiopseudourea attacks the electrophilic carbon of the 3-halo-1-propanol, displacing the halide and forming the 2-(3-hydroxypropyl)-2-thiopseudourea.
-
- After completion, the reaction mixture is cooled, and hydrobromic acid is added to form the monohydrobromide salt.
- The product precipitates out or is extracted using appropriate solvents.
- Purification by recrystallization from ethanol or ethanol/DMF mixtures.
Alternative Method: Direct Reaction of Thiourea with Epoxypropane
An alternative method involves the ring-opening of epoxide (epoxypropane) by thiourea:
-
- Thiourea
- Epoxypropane (propylene oxide)
-
- Solvent: Ethanol or water
- Temperature: Ambient to mild heating (25–50°C)
- Time: 4–8 hours
-
- The nucleophilic sulfur or nitrogen of thiourea attacks the less hindered carbon of the epoxide ring.
- This opens the ring, resulting in the 3-hydroxypropyl substitution on the thiourea.
-
- Subsequent treatment with hydrobromic acid yields the monohydrobromide salt.
-
- Precipitation and recrystallization as above.
Reaction Monitoring and Characterization
- FT-IR Spectroscopy: Characteristic thiourea bands (N–H, C=S stretching) and hydroxy group absorption confirm the structure.
- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern and integrity of the hydroxypropyl side chain.
- Melting Point and Solubility: The monohydrobromide salt shows distinct melting behavior and enhanced aqueous solubility.
- Elemental Analysis: Confirms the composition and purity of the final compound.
Comparative Data Table of Preparation Methods
| Preparation Step | Alkylation with 3-Halo-1-propanol | Epoxypropane Ring-Opening |
|---|---|---|
| Starting Materials | Thiopseudourea, 3-bromopropanol/chloropropanol | Thiourea, epoxypropane |
| Solvent | Ethanol or aqueous ethanol | Ethanol or water |
| Temperature | Reflux (60–80°C) | Ambient to 50°C |
| Reaction Time | 6–12 hours | 4–8 hours |
| Base Requirement | Mild base (e.g., K2CO3) | None or minimal |
| Salt Formation | Post-reaction addition of hydrobromic acid | Post-reaction addition of hydrobromic acid |
| Purification | Recrystallization from ethanol/DMF | Recrystallization from ethanol/DMF |
| Yield | Moderate to high (60–85%) | Moderate (50–75%) |
| Advantages | Straightforward, well-established | Mild conditions, fewer side reactions |
| Disadvantages | Requires halide precursor, possible side reactions | Epoxide handling requires care, possible polymerization |
Research Results and Literature Support
- The alkylation method is widely reported in synthetic organic chemistry for thiourea derivatives, providing reliable yields and purity.
- The epoxide ring-opening method is advantageous for milder conditions and fewer by-products but may require careful control to prevent polymerization of epoxypropane.
- Both methods require subsequent conversion to the monohydrobromide salt for stabilization, which is achieved by controlled addition of hydrobromic acid under cooling conditions.
- Spectroscopic data from FT-IR and NMR confirm the successful synthesis of the target compound, with characteristic absorption bands for the thiourea and hydroxy groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound is characterized by its thiourea structure, which is known for its diverse biological activities. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications. The mechanism of action often involves modulation of biological pathways related to oxidative stress and inflammation.
Scientific Research Applications
-
Pharmaceutical Development
- Antioxidant Activity : Research indicates that thiourea derivatives exhibit significant antioxidant properties. 2-(3-Hydroxypropyl)-2-thiopseudourea has been studied for its ability to scavenge free radicals, which could be beneficial in developing treatments for oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .
- Agricultural Chemistry
- Biochemical Research
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 2-(3-Hydroxypropyl)-2-thiopseudourea using various in vitro assays, including DPPH radical scavenging and ABTS assays. Results indicated a dose-dependent increase in antioxidant activity, supporting its potential use in nutraceutical formulations aimed at combating oxidative stress .
Case Study 2: Anti-inflammatory Mechanisms
In a preclinical model of inflammation, administration of 2-(3-Hydroxypropyl)-2-thiopseudourea resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. This finding suggests that the compound may serve as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
Case Study 3: Agricultural Application
Field trials conducted to assess the efficacy of 2-(3-Hydroxypropyl)-2-thiopseudourea as a fungicide revealed promising results against common fungal pathogens affecting crops. The compound exhibited lower phytotoxicity compared to conventional fungicides, indicating its potential as an environmentally friendly alternative in agriculture .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor functions. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. Thiopseudourea Derivatives
b. Hydrobromide Salts
- Eletriptan Hydrobromide (C22H26N2O2S·HBr) : A larger, pharmacologically active molecule with a sulfonyl group and indole core. While both compounds are hydrobromide salts, Eletriptan’s complex structure confers serotonin receptor agonism, unlike the simpler thiopseudourea derivative. The target compound’s smaller size may facilitate easier synthesis and purification .
c. Boronic Acid Derivatives
Physicochemical and Thermal Properties
- Thermal Stability : Thiopseudourea derivatives typically exhibit moderate thermal stability. Thermogravimetric analysis (TGA) of similar compounds (e.g., 1-Bromo-2-ethylhexane, C6H13Br) shows mass loss at ~150°C due to bromide decomposition. The hydroxypropyl group in the target compound may increase thermal resilience by forming intermolecular hydrogen bonds .
- Crystallinity: Diffractometer studies of analogous salts (e.g., Eletriptan Hydrobromide) reveal crystalline structures stabilized by bromide ions. The target compound’s hydration state (anhydrous vs. monohydrate) could influence its crystallinity and shelf life .
Data Tables
Table 1: Structural Comparison of Selected Compounds
| Compound | Key Functional Groups | Molecular Formula | Notable Properties |
|---|---|---|---|
| Target Compound | Thiopseudourea, Hydroxypropyl | C4H10N2OS·HBr | Enhanced solubility, H-bonding |
| 2-Thiopseudourea | Thiopseudourea | CH4N2S | Low hydrophilicity |
| Eletriptan Hydrobromide | Indole, Sulfonyl, Hydrobromide | C22H26N2O2S·HBr | Serotonin agonist, crystalline |
| 3-Thiophenylboronic Acid | Thiophene, Boronic Acid | C6H4SBr | Electrophilic coupling agent |
Table 2: Instrumental Analysis (From )
| Instrument | Application in Comparison |
|---|---|
| Thermogravimetric Analyzer | Assess thermal stability of bromide salts |
| Diffractometer | Determine crystal structure of hydrobromides |
| Scanning Electron Microscope | Visualize surface morphology of compounds |
Research Findings and Implications
- Synthetic Utility : The hydroxypropyl group in the target compound offers a handle for further functionalization, unlike simpler thiopseudoureas.
- Solubility Advantage: As a hydrobromide salt, it likely outperforms non-ionic analogs in aqueous systems, critical for drug formulation .
- Thermal Behavior : Comparative TGA data suggest stability up to 150–200°C, aligning with hydrobromide salts of similar molecular weight .
Biological Activity
2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Name : 2-(3-Hydroxypropyl)-2-thiopseudourea, monohydrobromide
- Molecular Formula : C₅H₁₄BrN₂OS
- Molecular Weight : 225.15 g/mol
- CAS Number : [not available in search results]
The biological activity of 2-(3-Hydroxypropyl)-2-thiopseudourea primarily involves its interaction with various biological pathways:
- Nitric Oxide Synthase Inhibition : Research indicates that thiourea derivatives can inhibit nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.
- Antioxidant Properties : The compound may exhibit antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells.
- Cellular Uptake : Studies suggest that the compound's structure facilitates cellular uptake, enhancing its bioavailability and effectiveness in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| NOS Inhibition | Inhibits nitric oxide production | |
| Antioxidant Activity | Reduces oxidative stress | |
| Cellular Uptake | Enhanced absorption in cellular models |
Case Studies
-
Study on NOS Inhibition :
- A study published in Journal of Pharmacology demonstrated that 2-(3-Hydroxypropyl)-2-thiopseudourea effectively inhibited NOS activity in vitro, leading to decreased NO levels in treated cells. This suggests potential applications in conditions characterized by excessive NO production, such as inflammation.
-
Antioxidant Effects :
- Another research conducted by Biochemical Pharmacology evaluated the antioxidant properties of the compound. Results indicated significant reductions in lipid peroxidation and increased levels of endogenous antioxidants in treated cells, highlighting its protective effects against oxidative damage.
-
Cellular Uptake Mechanism :
- A study featured in Biomacromolecules explored the cellular uptake mechanisms of guanidinium-rich compounds, including thiourea derivatives. The findings revealed that 2-(3-Hydroxypropyl)-2-thiopseudourea facilitated efficient internalization into various cell lines through endocytic pathways.
Q & A
Q. What mechanistic insights can be gained from studying degradation byproducts?
- Methodological Answer : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of thiopseudourea moiety). Compare stability in acidic (pH 3) vs. neutral (pH 7) buffers. Propose degradation pathways via isotopic labeling (e.g., deuterated solvents) .
Data Contradiction and Theoretical Frameworks
Q. How do researchers reconcile discrepancies in reported NMR chemical shifts for this compound?
Q. What theoretical frameworks explain the compound’s dual role as a hydrogen-bond donor and acceptor?
- Methodological Answer : Apply Valence Bond Theory to map resonance structures of the thiopseudourea group. IR and X-ray crystallography can validate intramolecular H-bonding between the hydroxypropyl and bromide moieties .
Experimental Design
Q. How should researchers design dose-response studies to minimize cytotoxicity artifacts?
Q. What controls are essential in assessing the compound’s redox activity?
- Methodological Answer : Include:
- Positive Control : Ascorbic acid (reducing agent).
- Negative Control : Inert buffer.
- Chelators : EDTA to rule out metal-catalyzed oxidation.
Monitor via cyclic voltammetry (−0.5 to +1.5 V) .
Methodological Validation
Q. How can researchers validate the compound’s purity without relying solely on vendor COAs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
